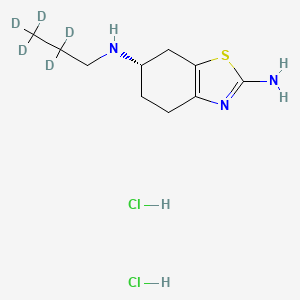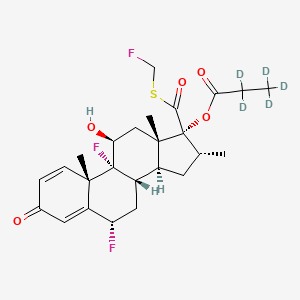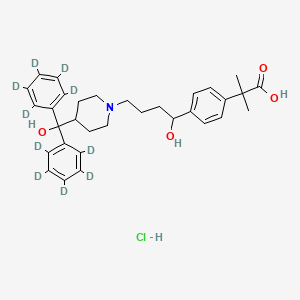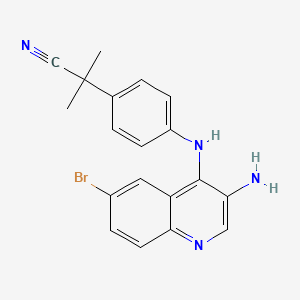
(S)-PraMipexole-d5 Dihydrochloride
Vue d'ensemble
Description
Pramipexole dihydrochloride is a non-ergot dopamine agonist indicated for the treatment of Parkinson’s disease and moderate-to-severe primary Restless Legs Syndrome . It is a tablet form medication under the drug class of Dopaminergic antiparkinsonism agents .
Synthesis Analysis
A new chemoenzymatic method has been developed for the synthesis of (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, two key synthons for the preparation of (S)-pramipexole .Molecular Structure Analysis
While specific molecular structure analysis for (S)-Pramipexole-d5 Dihydrochloride was not found, similar compounds have been analyzed using techniques such as DFT-optimized (blue), local-minimum (orange), and global minimum (purple) conformations of the cation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds like (S)-Pramipexole-d5 Dihydrochloride often involve complex processes. For example, the synthesis of piperazines, a common nitrogen heterocycle in drug discovery, has seen major advances in the C–H functionalization of the carbon atoms of the piperazine ring .Applications De Recherche Scientifique
Pramipexole's Binding and Activation of Dopamine Receptors
- Pramipexole shows high affinity for dopamine D2-like receptors, particularly D3 receptors (Mierau et al., 1995). This selectivity could explain its potent autoreceptor preference in pharmacological profiles.
Neuroprotective Effects
- Pramipexole has demonstrated neuroprotective effects in vitro and in vivo. These effects are partly due to stimulation of D2 and D3 receptors, inhibition of oxidative reactions, and production of neurotrophic factors (Danzeisen et al., 2006).
Electrophysiological Assays in Parkinson's Disease
- The drug differs from ergot dopamine receptor agonists by its greater efficacy for stimulating dopamine receptors, as indicated in electrophysiology assays (Piercey et al., 1996).
Impact on Dopamine, Norepinephrine, and Serotonin Neurons
- Sustained administration of Pramipexole modifies the spontaneous firing of dopamine, norepinephrine, and serotonin neurons in the rat brain, impacting neurotransmission related to depression (Chernoloz et al., 2009).
Synthesis and Characterization
- Studies focus on the synthesis of Pramipexole Dihydrochloride and its structural characterization, indicating its stability under various conditions (Yuan-h, 2014; Łaszcz et al., 2010) (Łaszcz et al., 2010).
Novel Synthesis Methods
- Innovative and scalable processes for the synthesis of Pramipexole and its pharmaceutically acceptable salts have been developed (Živec et al., 2010).
Pharmacological Profiles
- Pramipexole's pharmacological profiles include its use in treating Parkinson's disease, its selective affinity for D3 receptors, and various neuroprotective effects in clinical and experimental systems (Kohno & Takeuchi, 2004).
Pharmacokinetic Evaluation
- The pharmacokinetic profile of Pramipexole has been evaluated, highlighting its absorption, distribution, metabolism, and excretion, beneficial for patients with Parkinson's disease and restless legs syndrome (Antonini & Calandrella, 2011).
Mécanisme D'action
Target of Action
(S)-PraMipexole-d5 Dihydrochloride is a non-ergot dopamine agonist . Its primary targets are the dopamine receptors, specifically the D2 subfamily of dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
(S)-PraMipexole-d5 Dihydrochloride interacts with its targets by binding to the D2, D3, and D4 dopamine receptors . By binding to these receptors, it stimulates dopamine activity on the nerves of the striatum and substantia nigra, which are areas of the brain involved in movement and reward.
Biochemical Pathways
The biochemical pathways affected by (S)-PraMipexole-d5 Dihydrochloride are primarily those involving dopamine signaling. By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission in the brain. This can lead to downstream effects such as improved motor control and reduced symptoms of Parkinson’s disease .
Result of Action
The molecular and cellular effects of (S)-PraMipexole-d5 Dihydrochloride’s action include enhanced dopaminergic signaling in the brain. This can lead to improved motor control and a reduction in the symptoms of conditions like Parkinson’s disease and Restless Legs Syndrome .
Safety and Hazards
Propriétés
IUPAC Name |
(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-DTYNNZMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-PraMipexole-d5 Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)






